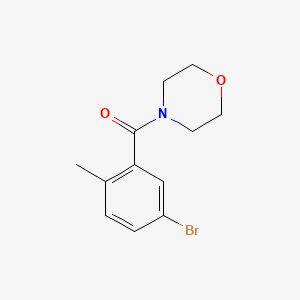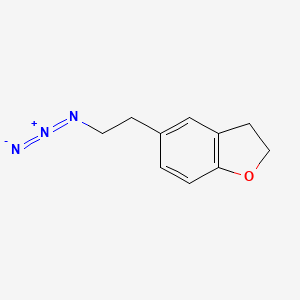
2-Chloro-N-(2-tritylsulfanylethyl)-acetamide
Vue d'ensemble
Description
2-Chloro-N-(2-tritylsulfanylethyl)-acetamide, also known as 2-Chloro-N-acetamidotrityl sulfonate, is an organic compound that has been used in various scientific applications. It is a white crystalline solid with a melting point of approximately 190 °C. 2-Chloro-N-(2-tritylsulfanylethyl)-acetamide is used in the synthesis of various compounds, and has been studied for its potential applications in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Radiosynthesis of Chloroacetanilide Herbicides
One study discusses the radiosynthesis of acetochlor, a chloroacetanilide herbicide, and its application in studying the metabolism and mode of action of such chemicals. This process involves reductive dehalogenation and is crucial for understanding the environmental behavior and safety of herbicides (Latli & Casida, 1995).
Metabolism of Chloroacetamide Herbicides
Another area of research focuses on the comparative metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. This research is significant for evaluating the toxicological profile and environmental impact of these herbicides (Coleman et al., 2000).
Soil Reception and Activity of Herbicides
Studies on the interaction of acetochlor with soil and its activity in agricultural settings also provide insight into the environmental dynamics and efficacy of using such herbicides in crop production. Understanding these interactions helps in the development of more efficient and less environmentally damaging agricultural practices (Banks & Robinson, 1986).
Environmental Presence and Effects
Research on the presence of acetochlor in the hydrologic system across the Midwestern United States after its first season of extensive use provides valuable data on its environmental distribution, potential impact on water quality, and the effectiveness of current regulatory and monitoring efforts (Kolpin et al., 1996).
Propriétés
IUPAC Name |
2-chloro-N-(2-tritylsulfanylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNOS/c24-18-22(26)25-16-17-27-23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHVCPYAOQEHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-tritylsulfanylethyl)-acetamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466755.png)
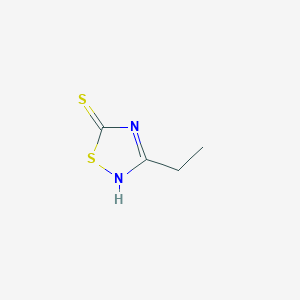
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1466760.png)
![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466762.png)
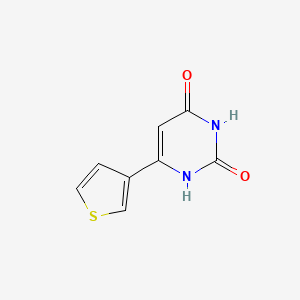
![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)
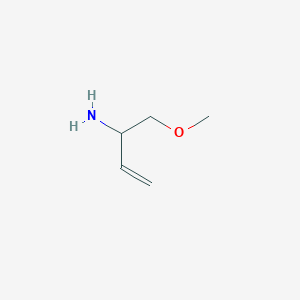

![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466769.png)
![1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466770.png)
